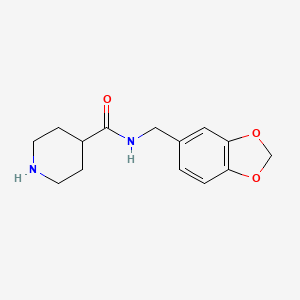

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 1,3-benzodioxole methyl group. This compound has garnered attention for its role as a protease inhibitor, particularly targeting the papain-like protease (PLpro) of coronaviruses. Structural studies reveal that its 1,3-benzodioxole moiety facilitates spatial overlap with the binding pocket of PLpro, enabling competitive inhibition by interfering with nucleotide binding .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(11-3-5-15-6-4-11)16-8-10-1-2-12-13(7-10)19-9-18-12/h1-2,7,11,15H,3-6,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIOBGGGUXVUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction typically requires a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be employed in studies involving enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential anticancer properties . It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

In the industry, this compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Findings and Mechanistic Insights

Impact of Substituents on Target Specificity: The 1,3-benzodioxole group in GRM enhances PLpro binding via hydrophobic interactions and π-stacking in the catalytic pocket . In contrast, JTE-907 replaces the piperidine with a quinoline scaffold, redirecting activity toward cannabinoid receptors . The piperidine-4-carboxamide backbone is conserved in GRM and PROTAC 8.36, but the latter’s extended alkyl chain and E3 ligase-binding moiety enable bifunctional degradation of BRD4, showcasing structural adaptability for novel mechanisms .

Binding Affinity and Therapeutic Potential: GRM’s high PLpro affinity (−9.0 kcal/mol) surpasses many early-stage protease inhibitors but is less potent than later-developed covalent inhibitors (e.g., GC376: ΔG = −12.1 kcal/mol) . JTE-907’s moderate CB2 receptor affinity (IC₅₀ = 98 nM) positions it as a lead for inflammatory diseases but requires optimization for clinical use .

Pharmacokinetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.